Cas no 21484-52-6 ((1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid)
![(1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid structure](https://ja.kuujia.com/scimg/cas/21484-52-6x500.png)
(1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
- 2-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetic acid
- DTXSID10175778
- 1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid
- 3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-phenyl-
- Poli 44
- 21484-52-6
- BRN 0618279
-
- インチ: InChI=1S/C14H14N2O2/c17-14(18)9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,18)
- InChIKey: WTMWGZQAMBPICC-UHFFFAOYSA-N
- SMILES: C1CC2=C(C1)N(N=C2CC(=O)O)C3=CC=CC=C3
計算された属性
- 精确分子量: 242.10562
- 同位素质量: 242.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 315
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- PSA: 55.12
(1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A2624307-50mg |
2-(1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
21484-52-6 | 95% | 50mg |
$160.0 | 2024-04-21 | |
Ambeed | A2624307-250mg |
2-(1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
21484-52-6 | 95% | 250mg |
$459.0 | 2024-04-21 | |
Ambeed | A2624307-1g |
2-(1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
21484-52-6 | 95% | 1g |
$1213.0 | 2024-04-21 | |
Ambeed | A2624307-100mg |
2-(1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
21484-52-6 | 95% | 100mg |
$265.0 | 2024-04-21 |
(1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
(1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acidに関する追加情報
Introduction to (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic Acid (CAS No. 21484-52-6)
(1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid, identified by its CAS number 21484-52-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential biological activities and its role in the development of novel therapeutic agents.
The chemical structure of (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid consists of a cyclopentane ring fused with a pyrazole ring, both of which are functionalized with various substituents. The presence of a phenyl group and an acetic acid moiety further enhances its molecular complexity and diversity. Such structural features are often exploited in drug design to modulate specific biological targets and improve pharmacological properties such as solubility, bioavailability, and metabolic stability.
In recent years, there has been a growing interest in heterocyclic compounds due to their wide range of biological activities. The pyrazole scaffold, in particular, is known for its role in numerous pharmacologically active molecules. Studies have shown that derivatives of pyrazole can exhibit anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The incorporation of additional rings and functional groups into the pyrazole core can lead to novel compounds with enhanced or modified biological effects.
The synthesis of (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions, functional group transformations, and the introduction of substituents at specific positions on the heterocyclic core. Advanced techniques such as transition metal-catalyzed reactions and asymmetric synthesis have also been employed to improve the efficiency and selectivity of the synthetic processes.
One of the key aspects of studying (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid is its potential as a lead compound for drug discovery. Researchers have been exploring its biological activity by evaluating its interactions with various enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. Additionally, its structural features make it a promising candidate for further derivatization to enhance its pharmacological profile.
The pharmacokinetic properties of (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic potential. In vitro and in vivo studies have begun to shed light on these processes, providing valuable insights into how the compound behaves within biological systems. These studies are essential for predicting its efficacy and safety in clinical settings.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting expensive experimental trials. Molecular modeling techniques can be used to simulate the interactions between (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid and biological targets such as enzymes and receptors. This approach has significantly accelerated the drug discovery process by identifying promising candidates for further investigation.
The development of novel therapeutic agents often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, pharmacology, and computer science. The study of (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid exemplifies this collaborative effort. By combining experimental data with computational predictions, researchers can gain a comprehensive understanding of the compound's properties and potential applications.
In conclusion, (1-phényl-(l,4,5,6-tétrahydropentalé[c]pyrazol-l)-3-yloxy acide (CAS No. 21484 52 6) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas。 Its complex structure, combined with promising biological activities, makes it a valuable compound for further research。 As our understanding of its properties continues to grow, so too will its potential as a therapeutic agent。
21484-52-6 ((1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid) Related Products
- 113075-74-4(113075-74-4)
- 1805233-73-1(Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate)
- 2306269-65-6(methyl 1,5,5-trimethyl-4-oxo-6H-cyclopenta[b]pyrrole-2-carboxylate)
- 1491992-79-0(2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine)
- 172678-67-0(Ethyl 2-phenylthiazole-5-carboxylate)
- 2031269-31-3(methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride)
- 1342359-36-7(Ethyl 5-fluoro-2-methyl-3-nitrobenzoate)
- 2361920-76-3(rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole)
- 1806894-78-9(4-(Aminomethyl)-5-chloro-3-(difluoromethyl)-2-nitropyridine)
- 1396573-81-1(N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide)

